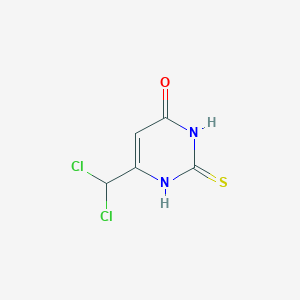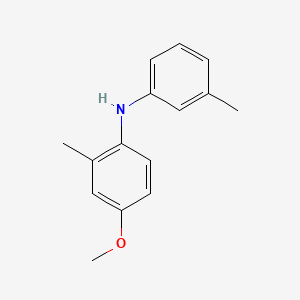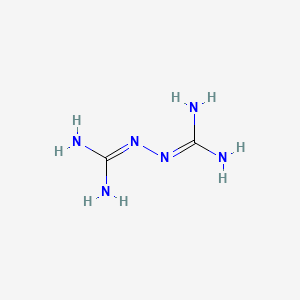
Biguanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Biguanidine, also known as imidodicarbonimidic diamide, is an organic compound with the chemical formula HN(C(NH)NH2)2. It is a colorless solid that dissolves in water to form a highly basic solution. This compound is known for its ability to hydrolyze slowly to ammonia and urea. This compound has significant applications in various fields, including medicine, chemistry, and industry.
準備方法
Biguanidine can be synthesized through several methods. One common synthetic route involves the reaction of dicyandiamide with ammonia in a Pinner-type process. This reaction yields this compound as a product. The reaction conditions typically involve heating the reactants in a sealed tube at elevated temperatures.
Industrial production of this compound often involves the use of dicyandiamide and ammonia as starting materials. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization to obtain pure this compound.
化学反応の分析
Biguanidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Some common reactions include:
Oxidation: this compound can be oxidized to form guanidine derivatives. This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: this compound can be reduced to form amines. This reaction often involves the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions with various electrophiles. For example, it can react with alkyl halides to form N-alkylated this compound derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield guanidine derivatives, while reduction may produce amines.
科学的研究の応用
Biguanidine has a wide range of scientific research applications:
Chemistry: this compound is used as a ligand in coordination chemistry and as a catalyst in organic synthesis. Its strong basicity makes it useful in various catalytic reactions.
Biology: this compound derivatives, such as metformin, are widely used in the treatment of diabetes mellitus type 2. These compounds help regulate blood glucose levels by increasing insulin sensitivity.
Medicine: this compound-based compounds have been studied for their potential anticancer, antibacterial, and antifungal properties. They are also used as antiseptics and disinfectants.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals. It is also used as a corrosion inhibitor and in water treatment processes.
作用機序
The mechanism of action of biguanidine and its derivatives is complex and varies depending on the specific application. In the case of metformin, a widely used this compound derivative, the mechanism involves the inhibition of mitochondrial complex I, leading to reduced ATP production and activation of AMP-activated protein kinase (AMPK). This results in increased insulin sensitivity, reduced gluconeogenesis, and decreased blood glucose levels.
In other applications, this compound compounds may interact with cellular membranes, proteins, or enzymes, leading to various biological effects. For example, this compound-based antiseptics disrupt bacterial cell membranes, leading to cell death.
類似化合物との比較
Biguanidine is structurally related to guanidine, which consists of a single guanidine unit. Similar compounds include:
Guanidine: A simpler compound with one guanidine unit. It is less basic and has different chemical properties compared to this compound.
Metformin: A this compound derivative used as an antihyperglycemic agent. It has a similar mechanism of action but is more effective in regulating blood glucose levels.
Phenformin: Another this compound derivative that was used as an antihyperglycemic agent but was withdrawn from the market due to toxic effects.
Buformin: A this compound derivative with similar applications to metformin but with a different safety profile.
This compound is unique due to its strong basicity and ability to form stable complexes with metal ions. This makes it useful in various catalytic and coordination chemistry applications.
特性
CAS番号 |
6882-47-9 |
|---|---|
分子式 |
C2H8N6 |
分子量 |
116.13 g/mol |
IUPAC名 |
2-(diaminomethylideneamino)guanidine |
InChI |
InChI=1S/C2H8N6/c3-1(4)7-8-2(5)6/h(H4,3,4,7)(H4,5,6,8) |
InChIキー |
ZILVNHNSYBNLSZ-UHFFFAOYSA-N |
正規SMILES |
C(=NN=C(N)N)(N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


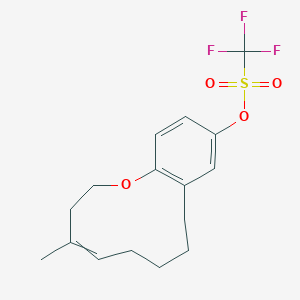
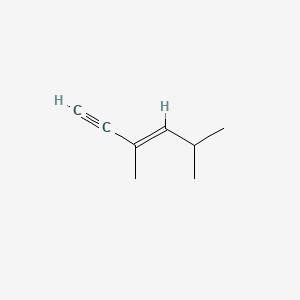
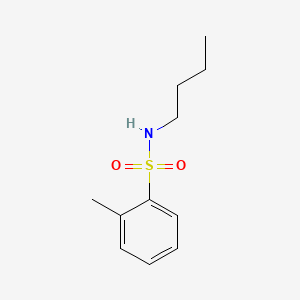
![1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methanesulfonylpropan-1-amine hydrochloride](/img/structure/B15175321.png)

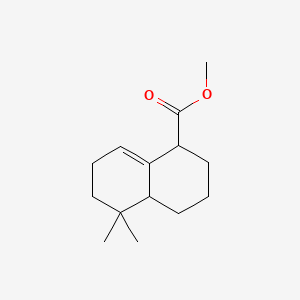

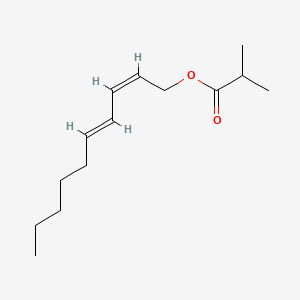
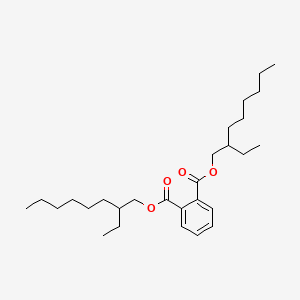
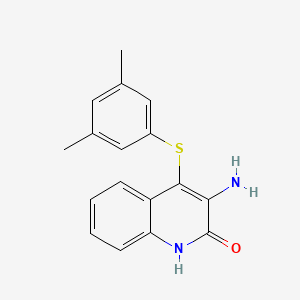
![2-Pyridinecarboxamide, N-[3-[(6R)-8-amino-3-cyano-5,6-dihydro-6-methylimidazo[1,2-a]pyrazin-6-yl]-4-fluorophenyl]-5-cyano-](/img/structure/B15175383.png)
